6-methylspiro[3.3]heptan-1-one, Mixture of diastereomers
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Overview
Description
6-methylspiro[3.3]heptan-1-one, Mixture of diastereomers, is a versatile chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom. The mixture of diastereomers refers to the presence of different stereoisomers that are not mirror images of each other. This compound has a molecular formula of C8H12O and a molecular weight of 124.18 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylspiro[3.3]heptan-1-one, Mixture of diastereomers, typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with a cyclopropane derivative in the presence of a strong base. The reaction conditions often include temperatures ranging from 0°C to room temperature and the use of solvents such as tetrahydrofuran or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-methylspiro[3.3]heptan-1-one, Mixture of diastereomers, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-methylspiro[3.3]heptan-1-one, Mixture of diastereomers, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-methylspiro[3.3]heptan-1-one, Mixture of diastereomers, involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-methylspiro[3.3]heptan-1-one: Another spirocyclic compound with a similar structure but differing in the position of the methyl group.
Spiro[3.3]heptane-1-one: A simpler spirocyclic compound without the methyl substitution.
Uniqueness
6-methylspiro[3.3]heptan-1-one, Mixture of diastereomers, is unique due to its specific spirocyclic structure and the presence of multiple diastereomers. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
CAS No. |
2703774-11-0 |
---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.2 |
Purity |
95 |
Origin of Product |
United States |
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